(R)-N-Boc-2-morpholinecarbaldehyde: A Keystone Chiral Building Block in Modern Drug Discovery
(R)-N-Boc-2-morpholinecarbaldehyde: A Keystone Chiral Building Block in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
In the intricate tapestry of medicinal chemistry, the demand for versatile, stereochemically defined building blocks is paramount. (R)-N-Boc-2-morpholinecarbaldehyde has emerged as a critical reagent, prized for its unique combination of a privileged morpholine scaffold and a synthetically tractable aldehyde functionality. This guide provides an in-depth technical overview of this compound, intended to equip researchers and drug development professionals with the essential knowledge for its effective application. We will delve into its core properties, provide a field-tested synthetic protocol with mechanistic insights, explore its diverse applications, and outline crucial safety considerations, all grounded in authoritative references.
Core Compound Identification and Properties
Precise identification of chemical entities is the bedrock of reproducible science and regulatory compliance. (R)-N-Boc-2-morpholinecarbaldehyde is a chiral molecule whose utility is intrinsically linked to its defined stereochemistry.
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Chemical Name: tert-butyl (2R)-2-formylmorpholine-4-carboxylate[1]
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Common Synonyms: (R)-4-Boc-2-morpholinecarbaldehyde, (R)-tert-butyl 2-formylmorpholine-4-carboxylate[1]
It is worth noting that while 913642-85-0 is the most frequently cited CAS number for the (R)-enantiomer, other CAS numbers may be encountered in various databases or for related racemic or isomeric forms. Diligence in verifying the specific enantiomer via supplier documentation is always recommended.
Physicochemical Data
A comprehensive understanding of the compound's physical and chemical properties is crucial for designing synthetic routes, selecting appropriate solvents, and establishing optimal storage conditions.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₇NO₄ | [1][2] |
| Molecular Weight | 215.25 g/mol | [1][2] |
| Appearance | White to off-white solid | N/A |
| Purity | Typically ≥96-98% | [1] |
| Boiling Point | ~309.1 °C at 760 mmHg | [1][2] |
| Storage Conditions | Inert atmosphere, store in freezer, under -20°C | [2][4] |
Synthesis: A Protocol Rooted in Mechanistic Understanding
The most reliable and scalable synthesis of (R)-N-Boc-2-morpholinecarbaldehyde involves the mild oxidation of the corresponding primary alcohol, (R)-N-Boc-2-hydroxymethylmorpholine. The choice of oxidant is a critical parameter. While many reagents can effect this transformation, Dess-Martin Periodinane (DMP) is often preferred in a laboratory setting for its high efficiency, mild conditions, and predictable reactivity, which minimizes over-oxidation to the carboxylic acid.
Recommended Synthetic Protocol: Dess-Martin Oxidation
This protocol is presented as a self-validating system, incorporating in-process controls to ensure reaction fidelity and product quality.
Materials:
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(R)-N-Boc-2-hydroxymethylmorpholine (CAS: 135065-71-3)[5]
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Dess-Martin Periodinane (DMP)
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Anhydrous Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate (NaHCO₃)
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10% aqueous sodium thiosulfate (Na₂S₂O₃)
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Brine (saturated aqueous NaCl)
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for flash chromatography
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Eluent: Ethyl acetate/Hexanes mixture
Step-by-Step Methodology:
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Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (R)-N-Boc-2-hydroxymethylmorpholine (1.0 equivalent) in anhydrous DCM. Cool the solution to 0 °C using an ice bath.
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Expertise & Experience: The use of anhydrous solvent and an inert atmosphere is critical to prevent quenching of the DMP reagent and to avoid side reactions. Cooling to 0 °C mitigates the initial exotherm upon addition of the oxidant, thereby enhancing selectivity.
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Oxidant Addition: Add Dess-Martin Periodinane (1.2-1.5 equivalents) to the stirred solution portion-wise, ensuring the internal temperature remains below 5 °C.
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Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 1-3 hours.
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Trustworthiness: The reaction progress must be meticulously monitored by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the starting alcohol spot confirms completion.
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Quenching: Upon completion, cool the mixture back to 0 °C and quench the reaction by the simultaneous addition of saturated aqueous NaHCO₃ and 10% aqueous Na₂S₂O₃. Stir the biphasic mixture vigorously for 20-30 minutes, or until the organic layer becomes clear.
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Causality: The NaHCO₃ neutralizes the acetic acid byproduct of the reaction, while the Na₂S₂O₃ reduces any excess DMP and the iodinane byproduct, facilitating a clean extraction.
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Workup & Isolation: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase twice more with DCM. Combine the organic layers.
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Washing & Drying: Wash the combined organic phase sequentially with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
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Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the final product.
Synthesis Workflow Visualization
Caption: Key synthetic transformations stemming from the core reagent.
Safety and Handling Protocols
Adherence to rigorous safety protocols is non-negotiable. While a comprehensive risk assessment should be performed for every experimental setup, the following general guidelines apply.
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Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety glasses with side shields, and a flame-retardant lab coat. [6]* Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any fine dust. [7]Avoid contact with skin and eyes. [6]* Storage: Keep the container tightly closed and store in a freezer (-20 °C) under an inert atmosphere as recommended. [2][4]* Incompatibilities: Avoid strong oxidizing agents and strong acids. [7] Always consult the latest Safety Data Sheet (SDS) from your supplier before use. [8]
References
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(R)-N-Boc-2-morpholinecarbaldehyde. MySkinRecipes. [Link]
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N-Boc-2-morpholinecarbaldehyde| CAS:#218594-02-6. Letopharm Limited. [Link]
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(R)-N-Boc-2-hydroxymethylmorpholine. PubChem. [Link]
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Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid. ResearchGate. [Link]
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(2R)-4-((tert-butoxy)carbonyl)morpholine-2-carboxylic acid. PubChem. [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. (R)-N-Boc-2-morpholinecarbaldehyde [myskinrecipes.com]
- 3. (R)-N-Boc-2-morpholinecarbaldehyde | 913642-85-0 [chemicalbook.com]
- 4. 913642-85-0|(R)-N-Boc-2-Morpholinecarbaldehyde|BLD Pharm [bldpharm.com]
- 5. (R)-N-Boc-2-hydroxymethylmorpholine | C10H19NO4 | CID 1512576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. synquestlabs.com [synquestlabs.com]
- 7. fishersci.com [fishersci.com]
- 8. (S)-N-Boc-2-morpholinecarbaldehyde - Safety Data Sheet [chemicalbook.com]
